molecular formula C15H16N2O B8522995 N-(2-Dimethylaminophenyl)benzamide

N-(2-Dimethylaminophenyl)benzamide

Cat. No. B8522995
M. Wt: 240.30 g/mol
InChI Key: NRYBJBQVUBRDDZ-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

Using general procedure A, benzamide (150 mg, 1.24 mmol) was coupled with N,N-dimethyl-2-iodoaniline (160 μL, 1.05 mmol). The crude product was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 7:1; 15 mL fractions). Fractions 8-15 provided 239 mg (95% yield) of the product as a pale yellow oil. 1H NMR (400 MHz, CDCl3): δ 9.42 (br s, 1H), 8.57 (dd, J=7.8, 1.4 Hz, 1H), 7.98-7.92 (m, 2H), 7.62-7.51 (m, 3H), 7.26 (dd, J=7.8, 1.4 Hz, 1H), 7.22 (td, J=7.8, 1.4 Hz, 1H), 7.12 (td, J=7.8, 1.4 Hz, 1H), 2.74 (s, 6H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][N:11]([CH3:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1I>>[CH3:10][N:11]([CH3:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Step Two
Name
Quantity
160 μL
Type
reactant
Smiles
CN(C1=C(C=CC=C1)I)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 7:1; 15 mL fractions)

Outcomes

Product
Name
Type
product
Smiles
CN(C1=C(C=CC=C1)NC(C1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 239 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.